6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL
CAS No.:
Cat. No.: VC17498215
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClN3O |
|---|---|
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 6-chloro-2-cyclopropyl-3H-pyrido[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C10H8ClN3O/c11-8-3-6-7(4-12-8)13-9(5-1-2-5)14-10(6)15/h3-5H,1-2H2,(H,13,14,15) |
| Standard InChI Key | FVUXQGAZXNGHCX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NC3=CN=C(C=C3C(=O)N2)Cl |
Introduction
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL is a complex organic compound with a specific chemical structure that includes a pyrido[3,4-D]pyrimidine backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties. The CAS number for this compound is 204394-97-8, and it is supplied by companies like Parchem as part of their specialty materials portfolio .
Molecular Formula and Weight
The molecular formula for this compound is C10H8ClN3O, indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight is not explicitly provided in the available sources but can be calculated based on the atomic masses of its constituent elements.
Synthesis
The synthesis of pyrido[3,4-D]pyrimidines typically involves multi-step reactions that may include condensation reactions or cyclization processes. While specific synthesis details for 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL are not provided, similar compounds are often synthesized using methods that involve the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and chlorine substituents.
Suppliers and Availability
6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL is available from suppliers like Parchem, which offers it as part of their specialty chemical portfolio. This indicates that the compound is accessible for research and development purposes .
Data Table: Key Information on 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL
| Property | Description |
|---|---|
| CAS Number | 204394-97-8 |
| Molecular Formula | C10H8ClN3O |
| Chemical Structure | Pyrido[3,4-D]pyrimidine backbone with cyclopropyl and chlorine substituents |
| Supplier | Parchem |
| Applications | Potential in pharmaceutical research due to its structural properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume